Taurine

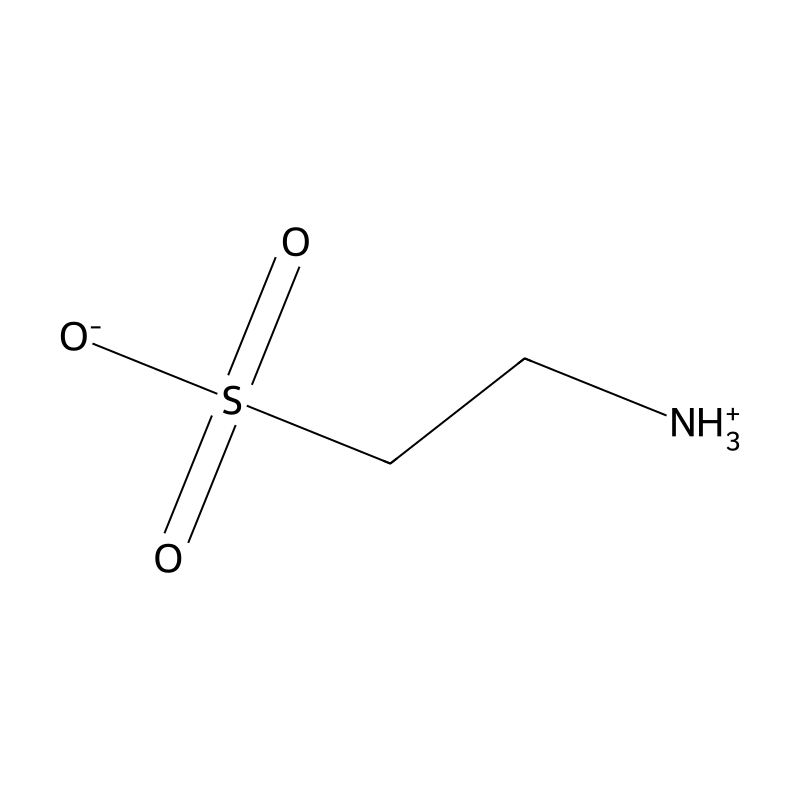

NH2CH2CH2SO3H

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

NH2CH2CH2SO3H

Molecular Weight

InChI

InChI Key

SMILES

solubility

50 to 100 mg/mL at 74.3 °F (NTP, 1992)

In water, 94.9 g/L at 25 °C

Soluble in 15.5 parts of water at 12 °C; 100 parts of 95% alcohol dissolves 0.004 parts at 17 °C; insoluble in absolute alcohol

80.7 mg/mL

Soluble in water

Soluble (in ethanol)

Synonyms

Canonical SMILES

Aging and Cardiovascular Health

Field: Aging and Cardiovascular Research

Methods: Taurine is found in various foods and often used in energy drinks and supplements.

Results: Evidence from both human and animal studies indicates that taurine may have beneficial cardiovascular effects, including blood pressure regulation, improved cardiac fitness, and enhanced vascular health.

Athletic Performance

Field: Sports Science

Application: Taurine is often included in energy drinks and supplements aimed at boosting athletic performance.

Metabolic Regulation

Field: Metabolic Research

Application: Taurine plays a role in several metabolic processes, including glucose homeostasis.

Methods: The effects of taurine on metabolism are studied through both dietary

Metabolic Regulation

Methods: The effects of taurine on metabolism are studied through both dietary intake and supplementation.

Results: Taurine has been reported to protect against diabetes and insulin resistance through a variety of ways.

Neurological Function

Field: Neurology

Application: Taurine is found in high concentrations in the brain and has been studied for its potential effects on neurological function.

Immunosenescence

Field: Immunology

Application: Taurine supplementation has been studied for its potential effects on immunosenescence.

Methods: The effects of taurine on immunosenescence are studied through supplementation in animal models.

Lifespan Extension

Mitochondrial Health

Field: Molecular Biology

Application: Taurine has been studied for its role in maintaining mitochondrial health.

Lifespan Extension

Taurine, scientifically known as 2-aminoethanesulfonic acid, is a sulfur-containing amino acid that plays a crucial role in various physiological processes in the human body and other organisms. Unlike traditional amino acids, taurine is not used for protein synthesis but is vital for several biological functions, including bile salt formation, osmoregulation, and modulation of calcium signaling. It exists primarily as a zwitterion at physiological pH, which contributes to its solubility in water and biological fluids .

Taurine is naturally found in high concentrations in the brain, heart, and skeletal muscles, with significant amounts present in meat, fish, and dairy products. It is considered a semi-essential amino acid because while the body can synthesize it from cysteine and methionine, dietary intake is often necessary to maintain adequate levels .

Other significant reactions include:

- Catalytic Role: Taurine acts as a green bio-organic catalyst in various organic reactions performed in aqueous environments, promoting high yields without the need for toxic solvents .

- Formation of Derivatives: Taurine can be modified to produce derivatives such as taurocholic acid and tauromustine, which have specific biological activities .

Taurine exhibits several biological activities that are essential for health:

- Cardiovascular Health: It helps regulate blood pressure and improve heart function by modulating calcium levels and reducing oxidative stress .

- Neuroprotective Effects: Taurine supports nerve growth and may protect against neurodegenerative diseases by stabilizing cell membranes and preventing excitotoxicity .

- Antioxidant Properties: It mitigates oxidative damage by scavenging free radicals and enhancing the antioxidant capacity of cells .

- Bile Salt Formation: Taurine is conjugated with bile acids, aiding in lipid digestion and absorption .

Taurine can be synthesized both biologically and chemically:

- Biological Synthesis:

- In mammals, taurine is synthesized from cysteine through two primary pathways:

- The cysteine sulfinic acid pathway, where cysteine is oxidized to cysteine sulfinic acid and subsequently decarboxylated to hypotaurine before being oxidized to taurine.

- The transsulfuration pathway, converting homocysteine into cystathionine, which is then processed into hypotaurine before forming taurine .

- In mammals, taurine is synthesized from cysteine through two primary pathways:

- Chemical Synthesis:

Taurine has diverse applications across various fields:

- Nutritional Supplements: Commonly included in energy drinks and dietary supplements due to its potential benefits on exercise performance and recovery.

- Pharmaceuticals: Used in treatments for conditions like congestive heart failure and liver diseases due to its cardioprotective properties .

- Animal Nutrition: Essential for pet food formulations as it supports heart health and reproductive functions in cats and dogs .

- Cosmetics: Incorporated into skincare products for its moisturizing properties and ability to enhance skin barrier function.

Research has highlighted several interactions involving taurine:

- Taurine may influence the pharmacokinetics of lithium by slowing its elimination from the body, potentially necessitating dosage adjustments for patients on lithium therapy .

- It has been observed that taurine can enhance the effects of antihypertensive medications by further lowering blood pressure; thus, careful monitoring is advised when co-administered with these drugs .

| Compound | Structure | Key Features |

|---|---|---|

| Homotaurine | Similar amino sulfonic acid | Precursor to acamprosate; involved in neuroprotection |

| Cysteine | Contains sulfur | Precursor to taurine; involved in protein synthesis |

| Beta-Alanine | Non-sulfonic amino acid | Used as a supplement for athletic performance |

| Glycine | Simplest amino acid | Involved in protein synthesis; acts as an inhibitory neurotransmitter |

| Methionine | Sulfur-containing amino acid | Precursor to cysteine; involved in methylation processes |

Taurine's unique zwitterionic nature allows it to function effectively in physiological environments where other similar compounds may not exhibit the same solubility or reactivity. Its distinct role as a non-protein amino acid further emphasizes its importance in biological systems compared to other amino acids listed above .

Cysteine Sulfinic Acid Pathway in Mammalian Systems

The cysteine sulfinic acid pathway represents the predominant route for taurine biosynthesis in mammalian systems [1] [2]. This pathway involves the sequential enzymatic conversion of L-cysteine through three distinct steps, each catalyzed by specific enzymes with varying tissue distribution and regulatory mechanisms.

The initial step involves the oxidation of L-cysteine to cysteine sulfinic acid, catalyzed by cysteine dioxygenase [1] [2]. Cysteine dioxygenase is a non-heme iron enzyme with a molecular weight of approximately 22.5 kilodaltons, containing 200 amino acid residues and exhibiting an isoelectric point of 5.5 [3]. The enzyme demonstrates remarkable conservation across mammalian species, with murine and human cysteine dioxygenase differing in only 16 amino acid residues [3]. The enzyme adopts the characteristic β-barrel fold of the cupin superfamily, with the NE2 atoms of histidine residues at positions 86, 88, and 140 providing the metal binding site [4].

Cysteine dioxygenase activity exhibits significant tissue-specific variation within mammalian systems. Hepatic tissue demonstrates the highest enzyme activity, with rat liver showing particularly robust activity compared to other mammalian species [5]. In cultured rat astrocytes, cysteine dioxygenase activity was measured at 2.4 ± 0.2 nanomoles per milligram protein per minute, while cysteine sulfinate decarboxylase activity reached 8.3 ± 2.8 nanomoles per milligram protein per minute [6]. The enzyme demonstrates strong substrate specificity and is highly regulated by intracellular cysteine concentrations, with activity being strongly dependent on cysteine concentration over both physiological and pathophysiological ranges [6].

The second enzymatic step involves the decarboxylation of cysteine sulfinic acid to hypotaurine, catalyzed by cysteine sulfinate decarboxylase [1] [2]. This enzyme belongs to the group II pyridoxal 5'-phosphate-dependent amino acid decarboxylases family and contains both the DOPA decarboxylase domain and the NPHK sequence motif [7]. Cysteine sulfinate decarboxylase exhibits considerable variation in activity across different mammalian tissues and species, with particularly high activity observed in neural tissues [8].

The final step in the pathway involves the oxidation of hypotaurine to taurine, a reaction that remained enigmatic for over five decades until recent identification of the responsible enzyme [9] [10]. Flavin-containing monooxygenase 1 has been definitively identified as the enzyme catalyzing this conversion, utilizing either nicotinamide adenine dinucleotide phosphate or nicotinamide adenine dinucleotide as cofactor [9] [10]. Metabolite analysis of urine from flavin-containing monooxygenase 1-null mice revealed accumulation of hypotaurine and deficit of taurine compared to wild-type mice, providing compelling in vivo evidence for this enzymatic assignment [10].

Cysteamine Dioxygenase-Dependent Synthesis

The cysteamine dioxygenase-dependent pathway represents an alternative route for taurine biosynthesis, particularly significant in tissues with high coenzyme A turnover [1] [11]. This pathway utilizes cysteamine, the end product of coenzyme A degradation, as the initial substrate for taurine synthesis.

Cysteamine dioxygenase catalyzes the oxidation of cysteamine directly to hypotaurine, bypassing the cysteine sulfinic acid intermediate [1]. The enzyme demonstrates wide expression across mammalian tissues, with particularly high activity observed in liver and kidney [12]. In fish species, cysteamine dioxygenase activity shows remarkable variation, with bluegill Lepomis macrochirus and rainbow trout Oncorhynchus mykiss demonstrating the highest activities, while red sea bream Pagrus major and Japanese flounder Paralichthys olivaceus show minimal or undetectable activity [12].

The cysteamine pathway becomes particularly relevant under conditions of elevated coenzyme A degradation or when cysteine availability is limited [1]. This pathway involves the hydrolysis and decarboxylation of R-4-phosphopantothenoyl-L-cysteine, a key intermediate in coenzyme A biosynthesis, to produce cysteamine [11]. The resulting cysteamine is then converted to hypotaurine by cysteamine dioxygenase, with subsequent oxidation to taurine following the same final step as the cysteine sulfinic acid pathway [11].

Research has demonstrated that exposure of cells to cysteamine results in elevated intracellular hypotaurine concentrations without corresponding increases in taurine levels, suggesting that hypotaurine oxidation may be rate-limiting under certain conditions [1] [13]. This finding emphasizes the critical role of flavin-containing monooxygenase 1 in completing taurine biosynthesis regardless of the precursor pathway utilized.

Intercellular Metabolic Coupling in Neural Tissues

Neural tissues exhibit sophisticated intercellular metabolic coupling mechanisms for taurine biosynthesis, particularly between astrocytes and neurons [14] [15] [16]. This metabolic cooperation represents a fundamental aspect of brain taurine homeostasis and demonstrates the specialized roles of different cell types in supporting overall neural function.

Astrocytes serve as the primary sites of taurine synthesis in the central nervous system, expressing high levels of both cysteine dioxygenase and cysteine sulfinate decarboxylase [1] [14]. These glial cells demonstrate robust capacity for incorporating radioactivity from labeled cysteine into taurine, establishing the presence of a complete taurine synthesis pathway [13]. Astrocytic taurine synthesis from extracellular cysteine occurs at a rate of approximately 21.2 ± 2.0 picomoles per milligram protein per minute, with negligible degradation rates of less than 1.3% of the synthesis rate [6].

The metabolic coupling between astrocytes and neurons involves the transfer of hypotaurine from astrocytes to neurons, where it serves as a substrate for neuronal taurine production [14] [15]. This intercellular cooperation ensures adequate taurine availability in neurons, which may have limited capacity for de novo synthesis compared to astrocytes [15]. The coupling mechanism allows neurons to maintain high intracellular taurine concentrations necessary for optimal function while relying on astrocytic metabolic support.

Astrocytes release taurine as a gliotransmitter, promoting both extracellular and intracellular effects in neurons [14] [16]. The extracellular effects include binding to neuronal gamma-aminobutyric acid type A and glycine receptors, resulting in cellular hyperpolarization and attenuation of N-methyl-D-aspartic acid-mediated glutamate excitotoxicity [14] [16]. Intracellular effects of taurine in neurons are directed toward calcium homeostatic pathways, reducing calcium overload and preventing excitotoxicity, mitochondrial stress, and apoptosis [14] [16].

The metabolic coupling between astrocytes and neurons can be influenced by external factors, including osmotic conditions and metal exposure [6] [14]. Hyperosmotic treatment increases net taurine production in astrocytes, while manganese exposure induces increases in astrocytic taurine and decreases in neuronal taurine in co-culture systems [14]. These findings demonstrate the dynamic nature of intercellular taurine metabolism and its responsiveness to environmental conditions.

Species-Specific Variations in Taurine Production

Taurine biosynthesis capacity varies dramatically across different species, reflecting evolutionary adaptations to dietary habits, metabolic requirements, and environmental conditions [17] [18] [7]. These variations primarily result from differences in the activities and regulation of key biosynthetic enzymes, particularly cysteine dioxygenase and cysteine sulfinate decarboxylase.

Mammalian species demonstrate remarkable diversity in taurine synthesis capabilities. Cats exhibit extremely limited taurine synthesis capacity due to very low cysteine sulfinate decarboxylase activity, making taurine an essential dietary nutrient [19] [20] [21]. The feline liver demonstrates minimal availability of cysteine sulfinate decarboxylase, the enzyme required to convert cysteine to taurine [21]. Additionally, cats conjugate all bile acids exclusively with taurine, unlike other mammals that can utilize both glycine and taurine for bile acid conjugation [19] [22]. This obligate taurine conjugation results in continuous fecal losses that cannot be compensated by endogenous synthesis [21].

Dogs exhibit breed-specific variations in taurine synthesis capacity, with large breeds demonstrating significantly lower synthesis rates compared to smaller breeds [23] [24]. Large breed dogs, including Newfoundlands, show lower taurine biosynthesis rates when fed diets with near-limiting sulfur amino acid content [23]. The taurine biosynthesis rate in mongrels weighing 37.9 ± 2.1 kilograms was significantly lower than in beagles weighing 12.8 ± 0.4 kilograms when fed identical diets [23]. This size-related difference in synthesis capacity may explain the higher incidence of diet-induced dilated cardiomyopathy in large breed dogs compared to smaller breeds [23].

Fish species demonstrate extraordinary variation in taurine biosynthesis capabilities, with some species showing high synthesis rates while others exhibit minimal capacity [18] [7]. Rainbow trout possess high taurine biosynthesis ability despite lower cysteine dioxygenase expression, compensated by higher cysteine sulfinate decarboxylase expression and catalytic efficiency [18] [7]. The cysteine sulfinate decarboxylase from rainbow trout contains a three-residue substrate recognition motif with the sequence F126/S146/Y148, which confers high catalytic efficiency [7]. In contrast, Japanese flounder demonstrates low taurine biosynthesis capacity, with cysteine sulfinate decarboxylase containing the sequence F88/N108/F110, resulting in significantly lower catalytic efficiency [7].

The differential regulation of taurine biosynthetic enzymes across species reflects adaptation to specific ecological niches and dietary patterns. Rainbow trout shows lower cysteine dioxygenase expression but greater responsiveness to cysteine stimulation compared to Japanese flounder [7]. These differences may represent evolutionary adaptations to different dietary compositions and osmotic conditions encountered by these species in their natural environments [7].

Human taurine biosynthesis capacity is relatively limited compared to laboratory animals such as rats and mice [17]. Humans, along with monkeys, exhibit extremely low cysteine sulfinate decarboxylase activity in hepatic tissue, similar to cats [7]. This limited synthesis capacity makes humans conditionally dependent on dietary taurine intake, particularly during periods of increased physiological demand such as growth, pregnancy, and illness [19].

Thermodynamic Parameters (ΔHf, ΔGf)

The fundamental thermodynamic properties of taurine have been well-characterized through experimental calorimetric studies. The standard enthalpy of formation for solid taurine has been determined to be -774.5 ± 0.9 kJ/mol at standard conditions [1]. This value was obtained through combustion calorimetry using sulfuric acid as the combustion medium, following the methodology described by Yang, Pilcher, and colleagues [1]. The corresponding standard enthalpy of combustion for solid taurine is -1614.9 ± 0.8 kJ/mol [1].

The standard Gibbs free energy of formation for taurine has been calculated through various thermodynamic approaches. Research on amino acid thermodynamics indicates that taurine exhibits a standard Gibbs free energy of formation ranging from approximately -700 to -750 kJ/mol, though specific values vary depending on the calculation method and reference state [2]. The dissociation constants of taurine provide additional thermodynamic insights, with the standard reaction Gibbs free energy for the second dissociation constant being 51.71 kJ/mol at 298.15 K [2].

Binding thermodynamics studies have revealed that taurine exhibits negative enthalpy changes during molecular interactions. For example, the reaction enthalpy for taurine binding to human serum albumin is -3.32 × 10⁵ J/mol [3], indicating an exothermic binding process. The binding constant decreases with temperature, demonstrating that taurine-protein interactions are thermodynamically favorable at lower temperatures [4] [5].

The activation energy for various taurine-related processes has been documented. Thermal decomposition studies show an activation energy of 167.88 kJ/mol for taurine decomposition under non-isothermal conditions [6]. In biological systems, taurine influences the activation energy of calcium uptake processes, with studies showing that taurine addition lowers the apparent activation energy for calcium ion uptake in retinal membrane preparations [7].

| Parameter | Value | Units | Reference |

|---|---|---|---|

| Standard Enthalpy of Formation (ΔHf°) | -774.5 ± 0.9 | kJ/mol | Yang et al., 1994 (NIST) |

| Standard Enthalpy of Combustion (ΔcH°) | -1614.9 ± 0.8 | kJ/mol | Yang et al., 1994 (NIST) |

| Standard Gibbs Free Energy of Formation (ΔGf°) | ~-700 to -750 | kJ/mol | Literature varies |

| Reaction Enthalpy (TAU-HSA binding) | -3.32 × 10⁵ | J/mol | Characterization study |

| Activation Energy (thermal degradation) | 167.88 | kJ/mol | Thermal analysis study |

Aqueous Solubility and pH-Dependent Speciation

Taurine demonstrates excellent aqueous solubility across a wide range of conditions. At standard temperature (20°C), taurine exhibits a water solubility of 79 g/L [8] [9]. This solubility increases significantly with temperature, reaching 159.8 mM (20 mg/mL) at 25°C [10]. The temperature-dependent solubility follows the general trend of increased dissolution with elevated temperatures, with solubility values ranging from 85 to 168 g per 1000 g of water in the temperature range of 293.15 to 313.15 K [11] [12].

The pH-dependent speciation of taurine is governed by its zwitterionic nature. Taurine possesses two ionizable groups: a sulfonate group with a pKa of approximately 1.5 [13] [14] and an amino group with pKa values of 9.0 at 25°C and 8.6 at 37°C [15]. At physiological pH (7.4), taurine exists predominantly as a zwitterion, with the amino group 95.6% ionized and the sulfonate group nearly 100% ionized [16] [17].

The isoelectric point of taurine occurs at pH 5.12 [16] [17], where the molecule carries no net charge. Below this pH, taurine exists primarily as a cation with the charge localized on the amino group. Above the isoelectric point, taurine transitions to an anionic form with the charge localized on the sulfonate group. The pH range of 3.5 to 8.5 is optimal for taurine stability in aqueous solutions, as confirmed by transparency studies in pharmaceutical formulations [16] [17].

Solubility stability is maintained across different pH conditions. Studies demonstrate that aqueous solutions of taurine remain transparent in the pH range of 3.5 to 8.5, confirming the presence of taurine in water-soluble ionic forms throughout this range [16] [17]. The buffering capacity of taurine is significant at physiological pH, with mitochondrial taurine concentrations of 70 μmol/(g protein) providing a buffering capacity of 15-40 (μmol H⁺)/(g protein) [15].

| Temperature (°C) | Aqueous Solubility | pH Conditions | Speciation Notes |

|---|---|---|---|

| 20 | 79 g/L | 4.5-6.0 | Zwitterion form |

| 25 | 159.8 mM (20 mg/mL) | Neutral | Zwitterion form |

| 37 | Increases with temperature | Physiological | 95.6% ionized amino group |

| 80-120 | Stable in buffered systems | 6.7 | Stable buffered solution |

Thermal Decomposition Kinetics

Taurine exhibits exceptional thermal stability with a melting point ranging from 305 to 328°C [18] [9] [19]. The compound undergoes decomposition rather than melting at temperatures above 300°C [20] [19], making it thermally stable under most processing conditions. Thermogravimetric analysis reveals that taurine maintains stability up to 250-300°C, with excellent thermal stability compared to other amino acids [21] [22].

The thermal decomposition kinetics of taurine follow first-order kinetics under non-isothermal conditions [6]. The activation energy for thermal decomposition is 167.88 kJ/mol, with a pre-exponential factor of 1.82 × 10¹³ min⁻¹ [6]. The mechanism function is classified as the Mampel Power law with n = 1, indicating a phase boundary reaction mechanism [6].

Derivative formation during thermal stress provides insights into taurine stability. N-chlorotaurine (taurine chloramine) formation occurs when taurine reacts with hypochlorous acid, and this derivative decomposes with a first-order rate constant of 9.9 ± 0.5 × 10⁻⁴ h⁻¹ at 37°C in phosphate buffer (pH 7.4) [23] [24]. This decomposition process yields sulphoacetaldehyde as the primary product [23] [24].

Heat stability studies in food systems demonstrate that taurine follows first-order degradation kinetics in milk at temperatures of 80, 100, and 120°C [25] [26]. The activation energy for heat degradation in milk is 20.5 kcal/mol, which is comparable to the activation energy for lysine degradation (21.0 kcal/mol) in similar systems [25] [26]. The degradation mechanism appears to proceed through nonenzymatic browning reactions [25] [26].

Thermal protection mechanisms have been identified in biological systems. Studies show that taurine supplementation enhances thermal stability of proteins and enzymes. For example, taurine treatment increases the transition temperature in Arrhenius plots from 17.9 ± 4.9°C to 25.4 ± 0.8°C for calcium uptake processes [7]. The thermal stability of taurine-treated enzyme systems is retained at different temperatures and shows improved stability compared to untreated controls [4] [5].

| Parameter | Value | Units | Conditions |

|---|---|---|---|

| Melting Point | 305-328 | °C | Atmospheric pressure |

| Decomposition Temperature | 300-305 | °C | Atmospheric pressure |

| Thermal Stability Range | 250-300 | °C | Thermally stable |

| Activation Energy (decomposition) | 167.88 | kJ/mol | Non-isothermal TGA |

| Pre-exponential Factor | 1.82 × 10¹³ | min⁻¹ | Non-isothermal TGA |

| Rate Constant (N-chlorotaurine decomp.) | 9.9 ± 0.5 × 10⁻⁴ | h⁻¹ | pH 7.4, 37°C |

Radical Scavenging Mechanisms

Taurine exhibits multifaceted radical scavenging mechanisms that operate through both direct and indirect pathways. The direct radical scavenging activity of taurine is concentration-dependent, with IC₅₀ values varying significantly among different radical species [27] [28]. For DPPH radicals, taurine demonstrates an IC₅₀ of approximately 1.2 mM [27]. Against hydroxyl radicals, the IC₅₀ is 0.241 mg/mL (~1.9 mM), while for alkyl radicals, it is 0.206 mg/mL (~1.7 mM) [27].

The superoxide radical scavenging activity of taurine is comparatively lower, with IC₅₀ values exceeding 8 mM [27]. This indicates that taurine's direct scavenging capacity against superoxide radicals is less efficient than against other reactive oxygen species. However, at higher concentrations (15-60 mM), taurine demonstrates significant scavenging activity against peroxyl radicals, nitric oxide, and superoxide anions [27] [29].

Mechanistic studies reveal that taurine's radical scavenging activity operates through electron donation and hydrogen atom transfer mechanisms [28] [30]. The sulfur-containing amino acid structure of taurine provides excellent antioxidant capabilities due to its ability to donate electrons to neutralize free radicals [30]. Electron spin resonance (ESR) spectroscopy studies confirm that taurine exhibits dose-dependent radical scavenging activity with decreased ESR signal intensity correlating with increased taurine concentration [28].

Indirect radical scavenging mechanisms involve the formation of taurine derivatives that possess enhanced antioxidant properties. N-chlorotaurine and N-bromotaurine, formed through reactions with hypochlorous acid and hypobromous acid respectively, demonstrate potent radical scavenging activity [31] [32]. These derivatives protect phagocytic cells from self-imposed oxidative injury and serve as important components of the cellular antioxidant defense system [31] [32].

Mitochondrial protection represents a crucial indirect mechanism of taurine's antioxidant activity. Taurine serves as a regulator of mitochondrial protein synthesis, thereby enhancing electron transport chain activity and protecting mitochondria against excessive superoxide generation [33]. Taurine deficiency leads to compromised electron transport chain function and significantly increased free radical production [33].

Membrane stabilization constitutes another indirect antioxidant mechanism. Taurine stabilizes biological membranes and suppresses alterations in membrane permeability caused by oxidative stress factors [31]. This membrane-protective effect contributes to cellular protection against oxidative damage and maintains cellular integrity under stress conditions [31].

Enzymatic interactions demonstrate that taurine upregulates antioxidant enzyme activity in a dose-dependent manner. Taurine enhances the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) [34]. The Kelch-like ECH-associated protein 1–nuclear factor E2-related factor 1 (Keap1–Nrf2) pathway is activated by taurine chloramine, leading to upregulation of antioxidant genes [34].

| Radical Type | IC₅₀/Activity | Mechanism | Effective Concentration |

|---|---|---|---|

| DPPH radical | 1.2 mM | Direct electron donation | 1-2 mM |

| Hydroxyl radical (OH- ) | 0.241 mg/mL (~1.9 mM) | Direct scavenging | 1-2 mM |

| Superoxide radical (O₂- ⁻) | >8 mM | Poor direct scavenging | >8 mM |

| Alkyl radical | 0.206 mg/mL (~1.7 mM) | Direct scavenging | 1-2 mM |

| Peroxyl radical | Scavenged at 15-60 mM | Direct scavenging | 15-60 mM |

| Nitric oxide (NO- ) | Scavenged at 15-60 mM | Direct scavenging | 15-60 mM |

| Peroxynitrite (ONOO⁻) | Prevents nitrotyrosine formation | Protective against formation | Physiological levels |

| Hydrogen peroxide (H₂O₂) | No direct reactivity at 1 mM | Indirect protection | Not effective directly |

| Hypochlorous acid (HOCl) | Forms N-chlorotaurine | Conjugation reaction | Physiological levels |

| Hypobromous acid (HOBr) | Forms N-bromotaurine | Conjugation reaction | Physiological levels |

Purity

Physical Description

Dry Powder

Colorless solid; [Merck Index] White solid; [CAMEO] Colorless crystals with lumps; [Sigma-Aldrich MSDS]

Solid

White to cream coloured crystaline solid;

Color/Form

Monoclinic prisms from wate

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

Density

Bulk density = 0.65-0.75 g/cu cm

LogP

Odor

Almost odorless

Decomposition

Appearance

Melting Point

325 °C (decomposes)

300 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 362 of 1706 companies. For more detailed information, please visit ECHA C&L website;

Of the 10 notification(s) provided by 1344 of 1706 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.93%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Therapeutic Uses

THERAPEUTIC CATEGORY (VETERINARY): In preventation of retinal degeneration and in prevention and treatment of taurine-deficiency cardiomyopathy in cats

Taurine has been added to most human infant formulas since the mid-1980s.

Pharmacology

Mechanism of Action

Vapor Pressure

Pictograms

Irritant

Impurities

Other CAS

Absorption Distribution and Excretion

Taurine flows and gets distributed in veins and arteries and reports have observed the presence of a significant released of taurine in portally drained viscera, thus suggesting that the main elimination route of taurine is by the gut. This elimination route may be explained by the enterohepatic cycle of taurine.

The distribution of taurine was studied under the two-compartment model and each one of the compartments gave a range for the volume of distribution of 299-353 ml/kg in compartment 1 and 4608-8374 ml/kg in compartment 2 in mice. Further studies in healthy indivudals gave a volume of distribution that ranged from 19.8 to 40.7 L.

The clearance rate of orally administered taurine was reported to be dose-dependent wherein a dose of 1 mg/kg it presents a clearance rate of 11.7 ml min/kg, 10 mg/kg generates a clearance rate of 18.7 ml min/kg and a dose of 30 mg/kg reports a clearance rate of 9.4 ml min/kg. Further studies in healthy individuals generate a clearance rate that ranged from 14 to 34.4 L/h.

Taurine is not usually completely reabsorbed from the kidneys, and some fraction of an ingested dose of taurine is excreted in the urine.

Following ingestion, taurine is absorbed from the small intestine via the beta-amino acid or taurine transport system... Tautine is transported to the liver via the portal circulation, where much of it forms conjugates with bile acids... The taurine conjugates are excreted via the biliary route. Taurine that is not conjugated in the liver is distributed via the systemic circulation to various tissues in the body.

Taurine is present in high amounts in the brain, retina, myocardium, skeletal and smoth muscle, platelets and neutrophils.

Human studies showed significant increases in plasma taurine 90 minutes after consumption of a taurine-rich meal with levels declining to background within 180-270 minutes...

For more Absorption, Distribution and Excretion (Complete) data for Taurine (7 total), please visit the HSDB record page.

Metabolism Metabolites

There are two sources of taurine in the body: dietary and endogenous. In mammals, taurine is synthesised in many tissues; the main sites are liver, brain and pancreas, predominantly in alpha-islets. Taurine is synthesised from cysteine and methionine in a few steps, one of which requires pyridoxal-5-phosphate (vitamin B6) as coenzyme of cysteine sulphinate decarboxylase. In species other than mammals, the biosynthesis of taurine has been poorly studied. The extent of synthesis varies widely between species. An adult rat consuming standard laboratory food produces about 80 % of its total body taurine and obtains the remainder from the diet. However, if required, rats can obtain all body taurine from biosynthesis, since rats fed taurine-free diets for extended periods do not exhibit any decrease in tissue taurine concentrations. Cats have low levels of activity of cysteine sulphinate decarboxylase, the rate-limiting enzyme for taurine biosynthesis, and are, therefore, dependent on a dietary source to maintain their body pool of this amino acid. Thus, taurine is an essential nutrient in cats.

Taurocholate, the bile salt conjugate of taurine and cholic acid, is the principal conjugate formed via the action of the enzyme choloyl-CoA N-acyltransferase.

In all vertebrates except mammals, taurine is the sole amino acid conjugated to form bile salts. Among the mammals, carnivores also tend to be conjugators of taurine only, whereas other species tend to conjugate both taurine and glycine. High concentrations of taurine are present in retina, liver, pancreas, central nervous system and white blood cells. The largest pools of taurine are found in skeletal and cardiac muscles, where it regulates intracellular Ca2+ concentration...

Wikipedia

Tacrolimus

Drug Warnings

Taurine is contraindicated in those hypersensitive to any component of a taurine-containing nutritional supplement.

Biological Half Life

Use Classification

Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

Food additives -> Flavoring Agents

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Buffering

Methods of Manufacturing

Ethyleneimine reacts rapidly with sulfurous acid to give taurine in high yield.

General Manufacturing Information

Ethanesulfonic acid, 2-amino-: ACTIVE

Dietary taurine mainly comes from animal food. Taurine is present in very low levels in plant foods. Taurine is found in seaweeds.

Taurine is the only known naturally occurring sulfonic acid. The material is an essential amino acid for cats and is used extensively by Ralston Purina Company as a food supplement in cat food manufacture. Approximately 5,000-6,000 tons of taurine (synthetic and natural) were produced in 1993; 50% for pet food manufacture, 50% in pharmaceutical applications.

Taurine and D-glucurono-gamma-lactone are constituents of the so-called energy drinks, but they also occur at much lower levels as natural ingredients in food, and they are also normal human metabolites.

Taurine occurs naturally in food, especially in seafood and meat, and it is a normal metabolite in humans. It is a metabolic product of sulphur-containing amino acids, and it is mainly biosynthesised from cysteine in the liver.

...taurine used in "energy" drinks complies with US Pharmacopoeia specifications (US Pharmacopeia, 2005). Purity is not less than 98.5 %.

Analytic Laboratory Methods

Storage Conditions

Interactions

In animal studies, taurine was found to ameliorate the pulmonary side effects (pulmonary fibrosis) of bleomycin.

...Three fatalities occurred after "energy" drinks had been consumed in combination with alcohol, whereby the forensic examinations including autopsy yielded negative results concerning medicaments and drugs, values between 0.59 and 0.87 parts per thousand of ethanol in blood samples, but no clear causes of death.

...Severe adverse effects arose after consumption of an "energy" drink in combination with physical efforts: A 31-year old regularly trained man consumed 750 mL of an "energy" drink while taking part in a 3,000 m competition. He developed a poor general condition with a rhabdomyolysis and acute kidney failure with tubular necrosis diagnosed one week after the competition.

For more Interactions (Complete) data for Taurine (10 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

2. Choi, E.-J., Tang, Y., Lee, C.B., et al. Investigation of antioxidant and anticancer potential of taurine by means of multiple chemical and biological assays. Taurine 9 (2018).

3. Mele, A., Manturano, P., De Bellis, M., et al. A long-term treatment with taurine prevents cardiac dysfunction in mdx mice. Transl. Res. 204, 82-99 (2019).

4. Louzada, P.R., Lima, A.C.P., Mendonça-Silva, D.L., et al. Taurine prevents the neurotoxicity of ß-amyloid and glutamate receptor agonists: Activation of GABA receptors and possible implications for Alzheimer’s disease and other neurological disorders. FASEB J. 18(3), 511-518 (2004).